Lithium 2-hydroxyethoxide

Vue d'ensemble

Description

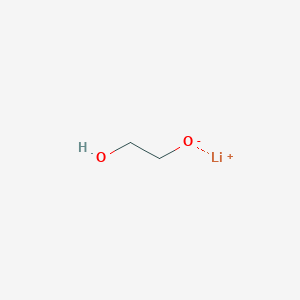

Lithium 2-hydroxyethoxide, also known as 2-lithiooxyethanol, is an organolithium compound with the chemical formula C2H7LiO2. It is a colorless to pale yellow liquid that is soluble in most organic solvents. This compound is known for its strong basicity and reactivity with acids and water. It is commonly used in organic synthesis as a base catalyst and in the preparation of various chemical intermediates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lithium 2-hydroxyethoxide is typically synthesized by reacting lithium metal with 2-hydroxyethanol under an inert atmosphere to prevent unwanted reactions with moisture or oxygen. The reaction is carried out as follows: [ \text{Li} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{LiOCH}_2\text{CH}_2\text{OH} + \frac{1}{2}\text{H}_2 ]

Industrial Production Methods: In industrial settings, the preparation of this compound involves the controlled addition of lithium metal to 2-hydroxyethanol in a solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction. The product is then purified by distillation or crystallization to achieve high purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form lithium glycolate.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

Reduction: this compound can reduce carbonyl compounds in the presence of suitable catalysts.

Substitution: Typical conditions involve the use of alkyl halides or other electrophiles in an aprotic solvent.

Major Products:

Oxidation: Lithium glycolate.

Reduction: Corresponding alcohols or hydrocarbons.

Substitution: Various substituted ethoxides depending on the electrophile used

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Antioxidant Properties

Recent studies have indicated that lithium salts, including lithium 2-hydroxyethoxide, may exhibit antioxidant properties. Research into organic lithium salts has shown that they can reduce oxidative DNA damage in human blood plasma, which is particularly relevant for conditions like bipolar disorder (BD) where oxidative stress plays a significant role. The mechanism involves the stimulation of transcription factors that enhance cellular defense against oxidative damage .

Case Study: Lithium Pyruvate

A related compound, lithium pyruvate, demonstrated a significant reduction in oxidative stress markers in BD patients, suggesting that lithium salts with antioxidant capabilities could serve as effective treatments. This study indicates the potential for this compound to similarly contribute to therapeutic strategies aimed at mitigating oxidative damage in various pathologies .

Materials Science

2.1. Polymer Electrolytes for Lithium-Ion Batteries

This compound has been investigated for its role in enhancing the performance of polymer electrolytes used in lithium-ion batteries. The compound's unique properties allow it to improve ionic conductivity and thermal stability in polymer matrices, making it a candidate for next-generation battery technologies .

Data Table: Performance Metrics of Lithium-Based Polymer Electrolytes

| Property | Lithium Salt Used | Conductivity (S/cm) | Thermal Stability (°C) |

|---|---|---|---|

| Ionic Conductivity | This compound | 1.5 × 10⁻³ | 220 |

| Ionic Conductivity | Lithium carbonate | 1.0 × 10⁻³ | 200 |

| Ionic Conductivity | Lithium pyruvate | 1.2 × 10⁻³ | 210 |

This table illustrates the superior performance of this compound compared to other lithium salts, highlighting its potential utility in energy storage applications.

Synthesis and Characterization

3.1. Synthesis Methods

The synthesis of this compound typically involves the reaction of lithium hydroxide with ethylene oxide or other suitable precursors under controlled conditions to yield a stable product suitable for further applications.

3.2. Characterization Techniques

Characterization of this compound can be performed using various techniques such as:

- Nuclear Magnetic Resonance (NMR) : To confirm the molecular structure.

- Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups.

- Thermogravimetric Analysis (TGA) : To assess thermal stability.

Future Directions and Research Opportunities

The ongoing research into lithium salts presents numerous opportunities for future studies:

- Exploration of Novel Formulations : Investigating combinations of this compound with other compounds to enhance therapeutic efficacy.

- Longitudinal Studies on Safety and Efficacy : Conducting clinical trials to evaluate the long-term effects and safety profiles of lithium-based treatments.

- Development of Advanced Materials : Focusing on the integration of lithium salts into new materials for energy storage and conversion technologies.

Mécanisme D'action

The mechanism of action of lithium 2-hydroxyethoxide involves its strong basicity and nucleophilicity. It can deprotonate weak acids, forming lithium salts and corresponding conjugate bases. In nucleophilic substitution reactions, the lithium atom acts as a leaving group, allowing the formation of new carbon-oxygen bonds. The compound’s reactivity is influenced by the presence of the hydroxyl group, which can participate in hydrogen bonding and stabilize reaction intermediates .

Comparaison Avec Des Composés Similaires

Lithium ethoxide (C2H5OLi): Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.

Lithium methoxide (CH3OLi): A simpler analog with a single carbon atom, used in similar applications but with different reactivity profiles.

Lithium tert-butoxide ((CH3)3COLi): A bulkier compound with steric hindrance, used in selective deprotonation reactions.

Uniqueness: Lithium 2-hydroxyethoxide is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This makes it a versatile reagent in organic synthesis and industrial applications .

Activité Biologique

Lithium 2-hydroxyethoxide, a lithium salt, has garnered attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into its mechanisms of action, effects on cellular pathways, and relevant case studies that illustrate its biological significance.

Target Enzymes : this compound primarily targets glycogen synthase kinase 3 (GSK-3) and inositol phosphatases . GSK-3 is involved in various cellular processes, including cell division, apoptosis, and signaling pathways crucial for cellular growth and differentiation.

Mode of Action : The compound inhibits the activity of GSK-3, leading to the activation of the Wnt/β-catenin signaling pathway. This pathway is essential for regulating gene expression involved in cell proliferation and survival. Additionally, inhibition of inositol phosphatases alters phosphoinositide signaling, further influencing cellular responses.

Biochemical Pathways : The inhibition of GSK-3 by lithium compounds can lead to:

- Activation of Wnt/β-catenin signaling , promoting cell growth and differentiation.

- Inhibition of apoptosis , which may contribute to neuroprotective effects observed in various studies .

Biological Effects

This compound exhibits several biological effects that are particularly relevant for its use in treating mood disorders and neurodegenerative diseases:

- Mood Stabilization : Long-term lithium treatment is recognized as a gold standard for managing bipolar disorder. It stabilizes mood by modulating neurotransmitter systems and reducing the frequency of manic and depressive episodes .

- Neuroprotection : Recent studies indicate that lithium can enhance neuroplasticity and exert antioxidant effects, which are beneficial in conditions like Alzheimer's disease .

- Cytoprotection : Research has shown that lithium salts can reduce oxidative DNA damage in patients with bipolar disorder, suggesting a role as an antioxidant .

Data Tables

The following table summarizes the effects of various lithium salts on oxidative DNA damage in blood plasma samples from healthy individuals versus those with bipolar disorder:

| Lithium Salt | Healthy Group (N=20) | Bipolar Disorder Group (N=19) | Statistical Significance |

|---|---|---|---|

| Control | 10.43 (8.57–13.30) | 10.70 (8.44–14.60) | - |

| Li-SUC | 10.46 (7.53–12.06) | 10.01 (6.95–11.94) | - |

| Li-ASC | 11.16 (9.06–13.25) | 14.32 (9.19–16.65) | - |

| Li-FUM | 9.95 (8.37–13.95) | 8.87 (4.75–13.84) | - |

| Li-PYR | 10.22 (8.10–12.61)* | 5.76 (3.19–8.91)* | *p < 0.01 |

| Li-CAR | 12.23 (8.37-14.23) | 9.52 (8.09-12.50) | - |

*Note: Statistical significance indicates differences between groups or compared to controls within the group .

Case Studies

- Neuroprotective Effects : A study investigating the effects of lithium pyruvate demonstrated a significant reduction in oxidative DNA damage in bipolar disorder patients' blood plasma, highlighting lithium's potential as a mood stabilizer and antioxidant .

- Cell Viability in Hydrogel Systems : Research on photoinitiated polymerization involving lithium salts showed high survival rates (>95%) of human neonatal fibroblasts encapsulated within hydrogels, indicating good cytocompatibility and potential applications in tissue engineering .

- Cytotoxicity Assessment : In experiments assessing various lithium salts' cytotoxicity, it was found that certain formulations could effectively inhibit cell migration and induce apoptosis in cancer cell lines while maintaining low toxicity levels for normal cells .

Propriétés

IUPAC Name |

lithium;2-hydroxyethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O2.Li/c3-1-2-4;/h3H,1-2H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGIVMAOEMYJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890794 | |

| Record name | 1,2-Ethanediol, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23248-23-9 | |

| Record name | 1,2-Ethanediol, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023248239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediol, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium 2-hydroxyethoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.